molecular formula C14H19NO4S B2600486 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide CAS No. 1235346-18-5

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide

Cat. No.: B2600486
CAS No.: 1235346-18-5
M. Wt: 297.37
InChI Key: FCWZCHCDHHTGFX-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group and an ethoxybenzamide moiety.

Biochemical Analysis

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with G protein-gated inwardly-rectifying potassium channels (GIRK), particularly the GIRK1/2 subtype . These interactions are crucial for modulating cellular excitability and signaling pathways. The nature of these interactions involves the binding of the compound to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow across the cell membrane.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of GIRK channels by this compound can lead to hyperpolarization of the cell membrane, thereby reducing neuronal excitability . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow . This activation results in hyperpolarization of the cell membrane, which can inhibit the firing of action potentials in neurons. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good metabolic stability, which allows for sustained activation of GIRK channels over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels, leading to the desired biochemical and cellular effects . At higher doses, the compound may exhibit toxic or adverse effects, such as excessive hyperpolarization of the cell membrane, which can impair normal cellular function. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolic stability is attributed to its resistance to enzymatic degradation, which allows for sustained activation of GIRK channels . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules, such as GIRK channels, and modulate their activity effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine derivative of 1,1-dioxidotetrahydrothiophene. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the modulation of specific biochemical pathways.

    Medicine: Research has indicated its potential use in developing new therapeutic agents, especially those targeting specific molecular pathways.

    Industry: The compound’s unique properties make it suitable for applications in materials science and electronics, such as in the development of advanced materials and electronic components.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophenyl group but differ in their additional functional groups and overall structure.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: This compound is similar but has a methoxy group instead of an ethoxy group.

Uniqueness

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the development of new materials and therapeutic agents .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWZCHCDHHTGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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